
Ethylene
Overview
Description
Ethylene (C₂H₄) is a fundamental hydrocarbon in the petrochemical industry, characterized by a planar molecular geometry with a carbon-carbon double bond . It is the most produced organic compound globally, with an annual output exceeding 150 million metric tons, primarily used to manufacture polythis compound (the world’s most common plastic) and other derivatives like this compound oxide and this compound glycol . Industrially, this compound is generated via steam cracking of hydrocarbons, yielding crude this compound contaminated with impurities such as ethane, propylene, and alkynes (e.g., acetylene), which require energy-intensive purification processes .
Preparation Methods
Industrial-Scale Preparation Methods
Steam Cracking
Steam cracking, the dominant industrial method, involves pyrolyzing hydrocarbons at 750–900°C in the presence of steam . Feedstocks such as naphtha, ethane, and natural gas liquids (NGLs) are heated in tubular reactors, where thermal decomposition yields this compound, propylene, and other light olefins. The process achieves high efficiency due to rapid quenching, which halts secondary reactions, followed by fractional distillation to isolate this compound .
Key Parameters:
-
Temperature: 800–875°C for ethane; higher for heavier feedstocks .
-
Steam-to-Hydrocarbon Ratio: 0.3–0.5 to reduce coke formation .
Despite its prevalence, steam cracking generates significant CO₂ emissions (2.0–2.5 tons per ton of this compound) . Innovations like the Linde PYROCRACK® furnace improve heat recovery, reducing energy consumption by 15–20% .
Fluidized Bed Pyrolysis
Fluidized bed pyrolysis offers enhanced heat transfer and lower coke formation compared to steam cracking . In this method, feedstock interacts with a suspended bed of fine particles (e.g., silica or alumina) at 700–800°C. The turbulent mixing ensures uniform temperature distribution, increasing this compound selectivity by 5–10% .
Advantages:
-
Reduced reactor fouling due to particle abrasion.
-
Compatibility with heavy feedstocks like vacuum gas oil.
Limitations:
-
Higher capital costs for reactor design.
-
Limited commercial adoption due to operational complexity.
Catalytic Ethanol Dehydration
Ethanol dehydration, catalyzed by acidic zeolites or γ-alumina, provides a renewable route to this compound . The endothermic reaction (C₂H₅OH → C₂H₄ + H₂O) proceeds at 300–400°C, with steam co-feeding to suppress coking . Using 50 wt% bioethanol—obtained via flash distillation of fermentation broth—reduces purification costs by 30–40% .
Performance Metrics:
This method aligns with circular economy goals but requires sustainable ethanol sourcing to avoid competition with food supplies.
Laboratory-Scale Preparation Methods
Acid-Catalyzed Dehydration of Ethanol
The traditional lab method involves heating ethanol with concentrated sulfuric acid (H₂SO₄) at 170°C . The acid acts as both catalyst and dehydrating agent, protonating ethanol to form ethyl hydrogen sulfate, which decomposes to this compound .
Reaction:
3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, 170^\circ\text{C}} \text{C}2\text{H}4 + \text{H}_2\text{O}
Challenges:
-
Low yield (40–50%) due to side reactions (e.g., ether formation).
Solid-Phase Absorption Method
A novel approach (patent CN104744198B) replaces liquid H₂SO₄ with a solid absorbent (anhydrous sulfate, metal oxide, and coal ash) . The alkyd mixture (ethanol:H₂SO₄ = 1:3 vol) is absorbed onto the solid matrix, enabling this compound synthesis in a test tube without temperature monitoring.
Advantages:
Mechanism:
The solid matrix stabilizes intermediates, reducing oxidative side reactions. Coal ash (100-mesh) provides microporosity, enhancing reagent contact .
Dehydrohalogenation of Ethyl Halides
This compound is obtained via β-elimination of ethyl halides (e.g., C₂H₅Br) with alcoholic KOH :
2\text{H}5\text{Br} + \text{KOH (alc)} \xrightarrow{\Delta} \text{C}2\text{H}4 + \text{KBr} + \text{H}_2\text{O}
Conditions:
-
Temperature: 70–80°C.
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Solvent: Ethanol or this compound glycol.
This method suits small-scale synthesis but is cost-prohibitive for bulk production.
Comparative Analysis of Preparation Methods
Parameter | Steam Cracking | Fluidized Bed | Ethanol Dehydration | Solid-Phase Lab Method |
---|---|---|---|---|
Yield (%) | 50–85 | 55–90 | 85–90 | >90 |
Temperature (°C) | 750–900 | 700–800 | 300–400 | 170 |
Feedstock | Naphtha, ethane | Heavy oils | Bioethanol | Ethanol/H₂SO₄ |
CO₂ Emissions | High | Moderate | Low | Negligible |
Scalability | Industrial | Industrial | Pilot plants | Lab-scale |
Environmental and Economic Considerations
Steam cracking accounts for 60% of the chemical industry’s CO₂ emissions, driving interest in bio-ethylene routes . Ethanol-derived this compound could reduce carbon footprints by 50–70% if renewable ethanol is used . However, feedstock volatility (e.g., ethane prices) impacts profitability, favoring regions with cheap natural gas .
Chemical Reactions Analysis
Ethylene undergoes various chemical reactions, including:
Hydration: this compound reacts with water in the presence of an acid catalyst to produce ethanol.
Polymerization: this compound can be polymerized to form polythis compound, a widely used plastic.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents and a catalyst.
Hydration: Requires an acid catalyst, such as sulfuric acid.
Polymerization: Can be carried out using Ziegler-Natta catalysts or under high-pressure conditions.
Major Products:
This compound Oxide: Used to produce this compound glycol.
Ethanol: Used as a solvent and in alcoholic beverages.
Polythis compound: Used in packaging, containers, and various plastic products.
Scientific Research Applications
Role as a Plant Hormone
Ethylene is recognized as a vital plant hormone that regulates numerous physiological processes, including:
- Fruit Ripening : this compound promotes the ripening of climacteric fruits such as bananas, tomatoes, and apples. This process involves a complex network of gene activation that leads to changes in color, texture, and flavor .
- Senescence : this compound accelerates leaf aging and fruit senescence, which is crucial for plant development and nutrient recycling .
- Stress Response : this compound plays a role in plant responses to biotic and abiotic stresses, enhancing resistance to pathogens and environmental challenges .
Case Study: this compound-Mediated Growth Enhancement
Recent research demonstrated that transient exposure to this compound can lead to long-term increases in photosynthesis and carbohydrate accumulation in plants. In controlled experiments, seedlings treated with this compound before transitioning to light exhibited significant growth improvements, including:
- 23% increase in carbon assimilation
- 446% increase in sucrose/trehalose levels
- Enhanced tolerance to high temperatures and salt stress .
Data Table: Effects of this compound on Plant Development
Production of Plastics and Textiles
This compound serves as a fundamental building block for the production of various polymers, including polythis compound, which is used extensively in packaging materials, containers, and other plastic products. Approximately 200 million tons of this compound are produced annually for these applications .
This compound Oxide Production
This compound is also used to produce this compound oxide (EO), a key intermediate in the manufacture of antifreeze (this compound glycol), surfactants, and solvents. The production process involves the direct oxidation of this compound using air or oxygen, making EO one of the most important industrial chemicals .
Case Study: Environmentally Safe this compound Production
Innovative research aims to produce this compound through an environmentally friendly process that utilizes carbon dioxide and natural gas. This electrochemical conversion technology could significantly reduce emissions associated with traditional this compound production methods .
Data Table: Industrial Uses of this compound
Application | Product Type | Reference |
---|---|---|
Plastics | Polythis compound | |
Antifreeze | This compound Glycol | |
Surfactants | Various detergents | |
Solvents | Industrial cleaning agents |
Biogeochemical Transformations
Recent studies have identified pathways through which bacteria produce this compound under anaerobic conditions. Understanding these pathways can help develop sustainable practices for managing soil health and enhancing crop yields .
Case Study: Bacterial this compound Production
Research at Ohio State University has revealed that certain bacterial species can produce this compound via a newly discovered methionine biosynthesis pathway. This discovery has implications for agricultural practices by potentially enhancing soil fertility through microbial activity .
Data Table: Environmental Impact of this compound
Mechanism of Action
Ethylene can be compared with other similar compounds, such as:
Ethane (C₂H₆): A saturated hydrocarbon with single bonds between carbon atoms.
Acetylene (C₂H₂): An unsaturated hydrocarbon with a triple bond between carbon atoms.
Uniqueness of this compound:
Double Bond: The presence of a carbon-carbon double bond makes this compound more reactive than ethane but less reactive than acetylene.
Plant Hormone: this compound’s role as a plant hormone distinguishes it from other simple hydrocarbons.
Comparison with Similar Compounds
Key Properties of Ethylene
- Molecular Formula : C₂H₄
- Molecular Weight : 28.05 g/mol
- Boiling Point : -103.7°C
- Reactivity : High due to the electron-rich double bond, enabling addition, oxidation, and polymerization reactions .
Comparison with Structurally Similar Compounds
This compound vs. Ethane (C₂H₆)
Property | This compound (C₂H₄) | Ethane (C₂H₆) |
---|---|---|
Bond Type | Double bond (unsaturated) | Single bond (saturated) |
Reactivity | High (undergoes addition) | Low (inert under mild conditions) |
Boiling Point | -103.7°C | -88.6°C |
Industrial Role | Polymer precursor | Fuel/feedstock for this compound production |
This compound’s double bond enables catalytic hydrogenation to ethane (CH₂=CH₂ + H₂ → CH₃-CH₃) , but their similar boiling points complicate separation during purification .
This compound vs. Propylene (C₃H₆)
Property | This compound (C₂H₄) | Propylene (C₃H₆) |
---|---|---|
Carbon Chain | C₂ | C₃ |
Ozone Formation Potential | Moderate (MIR*: 6.0–9.0 gO₃/gVOC) | High (MIR: 9.0–12.0 gO₃/gVOC) |
Applications | Polythis compound, this compound oxide | Polypropylene, acrylonitrile |
*MIR: Maximum Incremental Reactivity
This compound vs. Acetylene (C₂H₂)
Property | This compound (C₂H₄) | Acetylene (C₂H₂) |
---|---|---|
Bond Type | Double bond | Triple bond |
Thermal Stability | Stable | Unstable (explosive above 30 psi) |
Industrial Use | Polymer production | Welding, chemical synthesis |
Acetylene, a common impurity in this compound streams, must be removed (<1 ppm) to avoid poisoning polymerization catalysts .
Comparison with Functional Derivatives
This compound vs. This compound Oxide (C₂H₄O)
Property | This compound (C₂H₄) | This compound Oxide (C₂H₄O) |
---|---|---|
Structure | Hydrocarbon | Epoxide (cyclic ether) |
Production | Steam cracking | This compound oxidation |
Applications | Polythis compound precursor | Sterilizing agent, glycol precursor |
This compound oxide’s polar structure and ring strain enhance its reactivity in ring-opening reactions (e.g., hydrolysis to this compound glycol) .
This compound vs. This compound Glycol (C₂H₆O₂)
Property | This compound (C₂H₄) | This compound Glycol (C₂H₆O₂) |
---|---|---|
Functional Groups | None (alkene) | Two hydroxyl groups |
Applications | Polymer production | Antifreeze, polyester resins |
This compound glycol is synthesized via this compound oxide hydrolysis, highlighting this compound’s role as a precursor .
Research Advances
- Purification : Metal-organic frameworks (MOFs) are being explored to selectively adsorb acetylene from this compound streams, reducing energy costs .
- Biological Role : this compound acts as a plant hormone; its release from compounds like 2-chloroethylphosphonic acid (CEPA) is pH-dependent and critical in agriculture .
Biological Activity
Ethylene, a simple hydrocarbon gas (C2H4), is recognized as a critical phytohormone in plants, influencing a wide range of physiological processes. Its biological activity encompasses growth regulation, fruit ripening, senescence, and responses to environmental stresses. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the multifaceted roles of this compound in biological systems.
This compound Biosynthesis and Signaling Pathways
This compound is synthesized from 1-aminocyclopropane-1-carboxylic acid (ACC) through the action of two key enzymes: ACC synthase and ACC oxidase. The signaling pathway involves a series of receptors and downstream signaling components that mediate this compound's effects on plant development.
Key Components of this compound Signaling
- Receptors : this compound receptors (ETR1, ETR2, ERS1, ERS2) are located in the endoplasmic reticulum and play a crucial role in this compound perception.
- Signaling Cascade : Upon this compound binding, receptors undergo a conformational change that relieves inhibition on downstream signaling proteins such as EIN2, leading to the activation of transcription factors like EIN3 and EIL1 .
Physiological Effects of this compound
This compound influences several key physiological processes in plants:
- Fruit Ripening : this compound is pivotal in initiating and regulating the ripening process. It promotes the conversion of starches to sugars and the softening of fruit tissue.
- Senescence : this compound accelerates leaf senescence by promoting the expression of genes associated with aging .
- Stress Response : Plants utilize this compound signaling to respond to biotic (pathogen attack) and abiotic stresses (drought, flooding) by modulating growth patterns and activating defense mechanisms .
1. This compound's Role in Fruit Ripening
A study on climacteric fruits such as bananas demonstrated that this compound exposure significantly increased the rates of respiration and this compound production itself, creating a positive feedback loop that enhances ripening .
2. This compound Response in Arabidopsis
Research involving Arabidopsis thaliana has revealed that mutations in this compound receptor genes can lead to varying degrees of insensitivity to this compound. For instance, the triple receptor mutant exhibited constitutive this compound responses even in the absence of the hormone, underscoring the complexity of this compound signaling networks .
Toxicological Aspects
While this compound is primarily known for its beneficial roles in plant biology, it also possesses toxicological implications at high concentrations. Studies have shown that exposure to elevated levels (e.g., 10,000 ppm) can lead to hepatotoxicity in animal models when combined with other toxic substances like polychlorinated biphenyls (PCBs). However, no significant liver damage was observed with this compound exposure alone at similar concentrations .
Data Tables
Aspect | Details |
---|---|
Biosynthesis Enzymes | ACC synthase, ACC oxidase |
Key Receptors | ETR1, ETR2, ERS1, ERS2 |
Physiological Effects | Fruit ripening, leaf senescence, stress response |
Toxicity Thresholds | NOAEL: 50,000 ppm; hepatotoxic effects observed at 10,000 ppm with PCBs |
Q & A
Q. Basic: How should I design controlled experiments to study ethylene's effects on plant physiology?
Methodological Answer:
For plant-based studies, employ a randomized complete block design with 8–10 replications to minimize environmental variability. Treatments (e.g., this compound concentrations, inhibitors like 1-MCP) should be applied in factorial arrangements (e.g., cultivar × developmental stage). Use ANOVA for variance analysis and Duncan’s test for mean comparisons. For this compound quantification, measure ACC (1-aminocyclopropane-1-carboxylic acid) content via HPLC and this compound production via gas chromatography (GC) with flame ionization detection (FID) .
Q. Advanced: How can contradictory data in this compound signaling pathways be resolved?
Methodological Answer:
Contradictions often arise from tissue-specific responses or dual pathways (e.g., this compound vs. ACC-mediated signaling). Use transcriptome profiling with RNA-seq to identify differentially expressed genes across mutant lines (e.g., etr1-3, etr1-7). Validate hypotheses via qRT-PCR and pharmacological inhibitors. For example, in roots, ACC and this compound may activate distinct transcriptional networks, requiring conditional knockout models to isolate pathways .
Q. Basic: What are the standard methods for quantifying this compound production in plant tissues?
Methodological Answer:
- Gas Chromatography (GC): Equip GC systems with a Porapak Q column and FID. Calibrate using certified this compound gas standards.
- ACC Synthase Activity: Measure ACC via derivatization with dinitrophenylhydrazine followed by spectrophotometric analysis.
- Experimental Controls: Include this compound-insensitive mutants (e.g., etr1) and this compound synthesis inhibitors (e.g., AVG) to validate specificity .
Q. Advanced: Which computational tools are suitable for modeling this compound-related processes?
Methodological Answer:
- Aspen Plus v12: Simulate this compound production processes (e.g., oxidative dehydrogenation of ethane) using kinetic-driven reactor models (RPlug, RStoic). Validate with experimental data on conversion rates and selectivity .
- VASP (Vienna ab initio Simulation Package): Perform DFT calculations to study this compound adsorption on catalytic surfaces (e.g., Cu(100) vs. Cu(111)) .
- Machine Learning: Implement neural networks for real-time optimization of this compound concentration in electrochemical reactors .
Q. Advanced: How do catalyst surface structures influence this compound selectivity in CO₂ reduction?
Methodological Answer:
Cu(100) facets favor this compound formation via CO dimerization, while Cu(111) promotes methane. Use single-crystal electrodes and in situ FTIR to probe intermediate binding. For example, on Cu(100), the CO-CH₂ intermediate is stabilized, enabling C-C coupling. Optimize catalysts via surface doping (e.g., Ag/Cu) or nanostructuring to enhance (100) facet exposure .
Q. Basic: What statistical approaches are recommended for analyzing this compound treatment effects?
Methodological Answer:
- ANOVA: Test main effects (e.g., this compound dose) and interactions (e.g., cultivar × storage temperature).
- Response Surface Methodology (RSM): Optimize parameters (e.g., this compound concentration, incubation time) using central composite design (CCD). For example, RSM achieved 26% fruit detachment in oil palm with 1,102.7 ppm this compound over 21.5 hours .
- Linear Regression: Corlate ACC content with this compound emission rates .
Q. Advanced: How can transcriptional networks underlying this compound responses be mapped?
Methodological Answer:
Combine RNA-seq with This compound receptor mutants (e.g., etr1-7) to identify receptor-dependent genes. Use clustering algorithms (e.g., WGCNA) to group co-expressed genes. Validate hubs via ChIP-seq for transcription factors (e.g., EIN3). For example, etr1-3 roots show suppressed JA/ET crosstalk genes under ACC treatment .
Q. Advanced: How do I resolve discrepancies in this compound oxide thermochemical data?
Methodological Answer:
Refer to NIST Standard Reference Data (e.g., ΔfH°gas = -52.63 ± 0.63 kJ/mol ). Discrepancies arise from measurement techniques:
Method | ΔfH°gas (kJ/mol) | Source |
---|---|---|
Combustion Calorimetry | -52.63 ± 0.63 | Pell & Pilcher (1965) |
Vaporization Corrections | -70.2 | Moureu & Dode (1937) |
Use quantum chemistry (e.g., Gaussian) to recalculate values with updated solvation models. |
Q. Advanced: What methodologies enhance this compound yield in electrochemical CO₂ reduction?
Methodological Answer:
- Electrode Engineering: Use pulsed electrodeposition to create CuO-derived Cu electrodes with high (100) facet density.
- Operando Techniques: Employ Raman spectroscopy to monitor CO coverage and C₂H₄ formation.
- Machine Learning: Train models on current density/potential data to predict optimal conditions (e.g., pH 7, -0.8 V vs. RHE) .
Q. Basic: What are the key steps in this compound biosynthesis, and how are they measured?
Methodological Answer:
SAM → ACC: Catalyzed by ACC synthase (ACS). Inhibit with AVG and measure SAM via LC-MS.
ACC → this compound: Catalyzed by ACC oxidase (ACO). Quantify via GC headspace analysis.
Regulation: Use mutants (e.g., eto1) or antisense RNA to suppress ACS/ACO. Table below shows cultivar-specific variation:
Cultivar | This compound (nL/g/hr) | ACC (nmol/g) |
---|---|---|
‘Pink’ | 12.4 ± 1.2 | 8.7 ± 0.9 |
‘Lilac’ | 6.8 ± 0.7 | 4.1 ± 0.5 |
Properties
IUPAC Name |
ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4, Array | |
Record name | ETHYLENE | |
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Record name | ethylene | |
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Related CAS |
26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4 | |
Record name | Ethene, tetramer | |
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DSSTOX Substance ID |
DTXSID1026378 | |
Record name | Ethylene | |
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Molecular Weight |
28.05 g/mol | |
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Physical Description |
Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor. | |
Record name | ETHYLENE | |
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Source | CAMEO Chemicals | |
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Record name | Ethylene | |
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Record name | Ethylene | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
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Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx) | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble) | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
0.98 (Air = 1), Relative vapor density (air = 1): 0.98 | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100 | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
74-85-1, 87701-65-3 | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3404 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GW059KN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.